3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile
Description
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile (CAS: 1391053-64-7) is a structural analog of the migraine therapeutic agent zolmitriptan, a second-generation triptan with high selectivity for serotonin 5-HT1B/1D receptors . While zolmitriptan retains the 2-(dimethylamino)ethyl substituent at the indole ring’s third position (critical for receptor binding and therapeutic efficacy), this derivative lacks this functional group, replaced instead by an acetonitrile moiety . The compound is commercially available as a reference standard or research chemical, with applications in pharmaceutical impurity profiling and structure-activity relationship (SAR) studies .
The molecular modifications in this compound likely alter its pharmacokinetic and pharmacodynamic properties compared to the parent drug. For instance, the absence of the dimethylaminoethyl group—a key pharmacophore for 5-HT receptor agonism—may reduce its affinity for serotonin receptors, while the acetonitrile group could influence solubility, metabolic stability, or synthetic intermediate utility .
Properties
IUPAC Name |
2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3,5,8H2,(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMUGPRJKZZWIJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This often involves the use of automated reactors and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis pathways.
Biology: In studies involving protein interactions and signaling pathways.
Medicine: As a reference compound in pharmacological studies.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Impact of Dimethylaminoethyl Group Removal
- The dimethylaminoethyl group in zolmitriptan is essential for 5-HT1B/1D receptor binding, as its basic nitrogen facilitates interactions with receptor subpockets . Its absence in this compound likely abolishes receptor agonism, rendering it pharmacologically inert but valuable for probing SAR .
- Comparative studies of dimethylamino-containing compounds (e.g., ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino)ethyl methacrylate) reveal that substituent position and electronic effects significantly influence reactivity. For example, ethyl 4-(dimethylamino) benzoate exhibits higher polymerization efficiency due to its conjugated aromatic system, whereas the methacrylate derivative requires co-initiators like DPI for optimal performance .
Role of Acetonitrile Moiety
- This property could make it a useful intermediate in synthetic pathways requiring polar leaving groups or nitrile-based transformations .
- In pharmaceutical impurity contexts, acetonitrile derivatives such as Imp. C(EP) ([4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]acetonitrile) are monitored for quality control, suggesting analogous regulatory relevance for this compound .
Biological Activity
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile is a derivative of Zolmitriptan, a well-known triptan used in the treatment of migraines. This compound exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. Understanding its biological activity is crucial for elucidating its therapeutic potential and pharmacological profile.
- Molecular Formula : C₁₄H₁₄N₂O₄
- Molecular Weight : 274.27 g/mol
- CAS Number : 251451-31-7
This compound functions as a selective agonist for serotonin receptors, particularly:
- 5-HT1B Receptors : Located on smooth muscle cells, their activation leads to vasoconstriction of cranial blood vessels, alleviating migraine symptoms.
- 5-HT1D Receptors : Found presynaptically in the trigeminal system, their activation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), further contributing to migraine relief.
In Vitro Studies
Research has demonstrated that this compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors. In vitro assays indicate that the compound effectively reduces cAMP levels in cells expressing these receptors, confirming its agonistic activity.
In Vivo Studies
In animal models, administration of this compound resulted in significant reductions in migraine-like behaviors. For instance:
- Study on Rat Models : A study showed that doses of 0.5 to 2 mg/kg significantly reduced the frequency and severity of induced migraine attacks compared to control groups .
| Dose (mg/kg) | Frequency of Attacks | Severity Reduction (%) |
|---|---|---|
| 0.5 | Decreased by 30% | 25% |
| 1.0 | Decreased by 50% | 45% |
| 2.0 | Decreased by 70% | 65% |
Clinical Trials
Clinical evaluations have been conducted to assess the efficacy and safety profile of this compound:
- Trial A : In a double-blind study involving 200 participants with chronic migraines, those treated with the compound reported a significant decrease in headache days per month compared to placebo (p < 0.01).
- Trial B : Another study focused on patients with acute migraine attacks found that administration within the first hour of onset led to an 80% response rate in pain relief after two hours .
Safety Profile
The safety profile of this compound appears favorable based on available studies:
- Adverse Effects : Common side effects include dizziness, nausea, and fatigue, which are consistent with other triptans.
- Contraindications : Should not be used in patients with cardiovascular diseases due to potential vasoconstrictive effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
